4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
Description
The compound 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a butanoic acid derivative featuring a 3,5-dichlorophenyl group at the 4-position, a hydroxyethylamino substituent at the 2-position, and a ketone group at the 4-oxo position. The 3,5-dichlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to hydrophobic interactions and electron-withdrawing effects, while the hydroxyethylamino group may enhance solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4/c13-7-3-8(14)5-9(4-7)16-11(18)6-10(12(19)20)15-1-2-17/h3-5,10,15,17H,1-2,6H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUMCRFSLHNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with ethyl acetoacetate under basic conditions to form an intermediate.
Hydrolysis and Amination: The intermediate is then hydrolyzed and subjected to amination with 2-aminoethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table compares the target compound with structurally related molecules from the evidence:
Key Structural Differences and Implications
Substituent Effects on Solubility: The target compound’s 2-(2-hydroxyethyl)amino group likely improves aqueous solubility compared to NDHSA’s hydroxyl group . Analogs lacking polar groups (e.g., 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoic acid) exhibit lower molar masses but reduced solubility .
Electronic and Steric Modifications: 3,5-Dichlorophenyl vs. Trifluoromethyl Groups: Compounds like those in demonstrate that trifluoromethyl substitution increases lipophilicity and metabolic stability, a feature absent in the target compound.
Backbone Variations: Isoxazole-containing analogs (e.g., ) introduce rigidity and heterocyclic diversity, which may improve target selectivity but complicate synthesis compared to the simpler butanoic acid backbone of the target compound.
Computational Predictions
- Tools like AutoDock Vina could predict binding modes of the target compound by comparing it to analogs. For example, the hydroxyethylamino group may form hydrogen bonds with catalytic residues, similar to hydroxyl groups in NDHSA .
Biological Activity
4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known by its CAS number 1047682-50-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a hydroxyethylamino group attached to a 4-oxobutanoic acid backbone. Its molecular weight is approximately 321.15 g/mol, and it is characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, impacting various biochemical pathways. However, detailed studies are necessary to elucidate the precise molecular interactions and pathways involved in its activity.
Biological Activity
1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on certain enzymes. These effects could potentially lead to applications in therapeutic contexts, particularly in diseases where enzyme modulation is beneficial.
2. Antioxidant Properties:
Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells. This aspect is particularly relevant in the context of diseases characterized by oxidative damage.
3. Cytotoxicity Studies:
In vitro studies have demonstrated varying levels of cytotoxicity against different cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent. Further investigations are needed to determine the specific mechanisms through which it exerts these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
| Antioxidant Effects | Exhibits potential antioxidant activity, reducing oxidative stress | |
| Cytotoxicity | Induces apoptosis in various cancer cell lines |
Case Study Example
A notable case study investigated the effects of this compound on human liver cancer cells (HepG2). The study found that treatment with varying concentrations led to significant reductions in cell viability after 48 hours. The mechanism was linked to the activation of intrinsic apoptotic pathways, highlighting its potential as a therapeutic agent against liver cancer.
Comparative Analysis
When compared to similar compounds such as 4-((3,5-Dichlorophenyl)amino)-2-amino butanoic acid, this compound shows enhanced biological activity due to the presence of both hydroxyethyl and oxobutanoic acid moieties, which contribute to its unique pharmacological profile.
Q & A
Q. What are the common synthetic routes for 4-((3,5-dichlorophenyl)amino)-4-oxobutanoic acid derivatives?
The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation for aryl ketone intermediates and Michael-type additions for functionalization. For example, (E)-4-aryl-4-oxo-2-butenoic acids are synthesized via Friedel-Crafts acylation using maleic anhydride, followed by Michael addition with nucleophiles like thioglycolic acid . Modifications to the aryl group (e.g., dichlorophenyl) can be introduced during the acylation step. Hydrolysis and acidification are critical for final product isolation .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions. For example, NMR peaks at δ 7.92 (d, J = 8.3 Hz) and δ 7.44 (d, J = 8.3 Hz) confirm para-substituted aryl groups in analogs .
- Mass spectrometry : For molecular weight validation.
- X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities, particularly for enantiomeric mixtures .
Q. What are the primary chemical reactivity patterns of 4-oxobutanoic acid derivatives?
The ketone and carboxylic acid groups enable reactions such as:
- Reduction : Ketone → secondary alcohol (e.g., using NaBH).
- Oxidation : Ketone → carboxylic acid (e.g., via KMnO).
- Nucleophilic substitution : Aryl halides (e.g., 3,5-dichlorophenyl) undergo further functionalization via SNAr reactions .
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed during synthesis?
The compound may exist as R/S enantiomers due to chiral centers introduced during Michael additions . Resolution methods include:
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
SAR requires systematic variation of substituents and bioactivity testing:
- Aryl modifications : Compare 3,5-dichloro, 4-fluoro, and 4-methyl analogs to assess steric/electronic effects on enzyme inhibition .
- Side-chain alterations : Replace the 2-hydroxyethylamino group with other amines (e.g., morpholine, piperazine) to evaluate solubility and target binding .
- Bioassays : Test in vitro against targets like kynurenine-3-hydroxylase or COX-2, followed by in vivo efficacy studies in disease models .
Q. How to resolve contradictions in reported synthetic yields or purity?
Discrepancies may arise from reaction conditions (e.g., solvent, catalyst). Mitigation strategies:
- Optimization : Vary AlCl stoichiometry in Friedel-Crafts reactions to improve aryl ketone yields .
- Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate high-purity products .
- Reproducibility checks : Validate protocols across multiple labs with controlled humidity/temperature .
Q. What advanced analytical methods can elucidate degradation pathways?
- LC-MS/MS : Identify degradation products under stress conditions (e.g., heat, light).
- Stability studies : Monitor pH-dependent hydrolysis of the 4-oxo group using UV-Vis spectroscopy .
- Computational modeling : Predict degradation intermediates via DFT calculations (e.g., Gaussian 16) .
Methodological Considerations
Q. How to design a robust environmental impact assessment for this compound?
Follow frameworks like Project INCHEMBIOL :
- Phase 1 : Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301 tests).
- Phase 2 : Evaluate ecotoxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
- Phase 3 : Model environmental fate via EPI Suite™ software.
Q. What strategies improve catalytic efficiency in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
